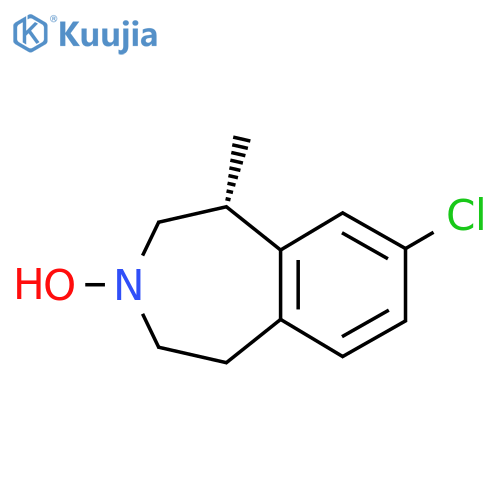Cas no 1421747-19-4 (N-Hydroxy Lorcaserin)

N-Hydroxy Lorcaserin structure
商品名:N-Hydroxy Lorcaserin
CAS番号:1421747-19-4
MF:C11H14ClNO
メガワット:211.687962055206
CID:2086140
N-Hydroxy Lorcaserin 化学的及び物理的性質
名前と識別子
-
- N-Hydroxy Lorcaserin
- N-Hydroxylorcaserin
- 8-Chloro-2,3,4,5-tetrahydro-3-hydroxy-1-methyl-1H-3-benzazepine
- CID 129011985
- Lorcaserin N-Hydroxy Impurity
- Lorcaserin N-Oxide
- Lorcaserin Impurity 12 (Lorcaserin N-Oxide)
- 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-3-hydroxy-1-methyl-, (1R)-
-
- インチ: 1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3/t8-/m0/s1
- InChIKey: OBKJFJJRKLOMQV-QMMMGPOBSA-N
- ほほえんだ: ClC1C=CC2CCN(C[C@H](C)C=2C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 200
- トポロジー分子極性表面積: 23.5
じっけんとくせい
- 密度みつど: 1.216±0.06 g/cm3(Predicted)
- ふってん: 332.0±42.0 °C(Predicted)
- ようかいど: Dioxane (Slightly), DMSO (Slightly), Methanol (Slightly)
- 酸性度係数(pKa): 13.36±0.40(Predicted)
N-Hydroxy Lorcaserin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H943845-100mg |
N-Hydroxy Lorcaserin |
1421747-19-4 | 100mg |
$ 1384.00 | 2023-09-07 | ||
| Biosynth | WGC74719-25 mg |
N-Hydroxy lorcaserin |
1421747-19-4 | 25mg |
$957.25 | 2022-12-28 | ||
| Biosynth | WGC74719-1 mg |
N-Hydroxy lorcaserin |
1421747-19-4 | 1mg |
$98.18 | 2022-12-28 | ||
| Biosynth | WGC74719-50 mg |
N-Hydroxy lorcaserin |
1421747-19-4 | 50mg |
$1,532.00 | 2022-12-28 | ||
| A2B Chem LLC | AW54442-10mg |
N-Hydroxy Lorcaserin |
1421747-19-4 | 10mg |
$738.00 | 2024-04-20 | ||
| Biosynth | WGC74719-10 mg |
N-Hydroxy lorcaserin |
1421747-19-4 | 10mg |
$510.50 | 2022-12-28 | ||
| A2B Chem LLC | AW54442-100mg |
N-Hydroxy Lorcaserin |
1421747-19-4 | 100mg |
$2050.00 | 2024-04-20 | ||
| TRC | H943845-10mg |
N-Hydroxy Lorcaserin |
1421747-19-4 | 10mg |
$ 178.00 | 2023-09-07 | ||
| Biosynth | WGC74719-5 mg |
N-Hydroxy lorcaserin |
1421747-19-4 | 5mg |
$319.10 | 2022-12-28 |
N-Hydroxy Lorcaserin 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
1421747-19-4 (N-Hydroxy Lorcaserin) 関連製品
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
